![molecular formula C10H7BrN2O2 B2896689 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 618383-49-6](/img/structure/B2896689.png)
3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, also known as 4-bromophenylpyrazole-3-carboxylic acid, is an organic compound with the molecular formula C9H7BrN2O2. It is a white solid with a melting point of 153-155°C and is soluble in water and organic solvents. 4-bromophenylpyrazole-3-carboxylic acid is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-hypertensive agents, and anti-cancer drugs.
Scientific Research Applications
3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid is a useful intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-hypertensive agents, and anti-cancer drugs. It is also used in the synthesis of other compounds, such as dyes and pigments, and in the synthesis of organic compounds. In addition, 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid is used in the synthesis of compounds for use in drug delivery systems.
Mechanism of Action
Target of Action
It’s known that the compound has a specific target organ toxicity - single exposure (category 3), affecting the respiratory system .
Mode of Action
It’s known to cause skin and eye irritation, and it’s harmful if swallowed .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely used in carbon–carbon bond forming reactions .
Action Environment
The action, efficacy, and stability of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors . For instance, it’s recommended to use the compound only outdoors or in a well-ventilated area to avoid respiratory system irritation .
Advantages and Limitations for Lab Experiments
The use of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available. In addition, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is a relatively unstable compound and can react with other compounds in solution, resulting in the formation of unwanted byproducts.
Future Directions
The use of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid in the synthesis of pharmaceuticals is an area of ongoing research. The development of new synthesis methods for 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid is a potential area of research, as is the development of new pharmaceuticals based on 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid. In addition, further research is needed to better understand the biochemical and physiological effects of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid and its potential applications in drug delivery systems. Finally, research is needed to explore the potential use of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid in other fields, such as in the synthesis of dyes and pigments.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a base such as sodium hydroxide. This reaction yields 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid as the major product. Other methods for the synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acidlpyrazole-3-carboxylic acid include the reaction of 4-bromobenzaldehyde with hydrazine monohydrate in the presence of a base, the reaction of 4-bromobenzaldehyde with hydrazine sulfate in the presence of a base, and the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of an acid.
properties
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRHLGAXQKDZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
618383-49-6 |
Source
|
Record name | 3-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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